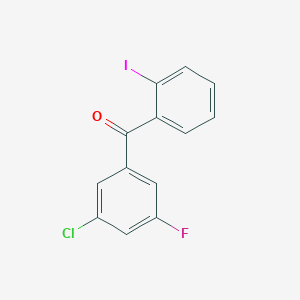

3-Chloro-5-fluoro-2'-iodobenzophenone

Description

Significance of Polyhalogenated Organic Compounds in Contemporary Chemical Research

Polyhalogenated organic compounds, which are molecules containing multiple halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in contemporary chemical research. Their utility spans a wide array of applications, from industrial and agricultural uses to the development of complex pharmaceuticals. acs.orgwikipedia.org Halogenation can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, compounds containing chlorine and fluorine are prevalent in numerous approved drugs and agrochemicals. Polyhalogenated compounds also serve as versatile intermediates in synthesis, where the halogen atoms can act as leaving groups or direct subsequent reactions to specific positions on an aromatic ring. wikipedia.orglibretexts.org Their applications range from solvents and refrigerants to specialized uses as antiseptics and building blocks for polymers and advanced materials. acs.orglibretexts.org

Rationale for Investigating the 3-Chloro-5-fluoro-2'-iodobenzophenone Derivative within Halogenated Benzophenone (B1666685) Scaffolds

The specific structure of this compound makes it a molecule of significant interest from a synthetic and medicinal chemistry perspective. The rationale for its investigation can be understood by dissecting its distinct structural components:

The Benzophenone Core: This central ketone-linked diaryl structure is a well-established pharmacophore and photoactive group. Benzophenone derivatives are found in numerous bioactive natural products and are utilized in commercial drugs for their anti-inflammatory, antimicrobial, and anticancer properties. acs.orgkhanacademy.org They are also widely used as photoinitiators in polymer chemistry. uwindsor.ca

3-Chloro-5-fluoro Substitution Pattern: The presence of both chlorine and fluorine on one of the phenyl rings is a common strategy in drug design. The fluorine atom can enhance metabolic stability and binding interactions, while the chlorine atom modifies the electronic properties and lipophilicity of the molecule. This specific substitution pattern precisely tunes the electronic nature of the aryl ring.

The 2'-Iodo Substituent: This is arguably the most synthetically significant feature of the molecule. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. core.ac.uk Its position at the ortho (2') position is particularly valuable, as it allows for the construction of sterically hindered biaryl compounds or the formation of new heterocyclic ring systems through intramolecular cyclization reactions. wikipedia.orgresearchgate.net This makes this compound a highly valuable precursor for creating complex molecular architectures that are difficult to synthesize through other methods. wum.edu.pl

Overview of Research Trajectories in Multi-Halogenated Aromatic Ketone Chemistry

Current research involving multi-halogenated aromatic ketones is focused on several key trajectories. A primary area of investigation is the development of novel and more efficient synthetic methods for their preparation. While classical methods like the Friedel-Crafts acylation remain important, modern research emphasizes techniques like directed ortho-metalation, which allows for precise and regioselective introduction of functional groups. core.ac.uklibretexts.orgstudymind.co.uk

Another major research trajectory is the application of these compounds as advanced synthetic intermediates. The distinct reactivity of different halogens on the same molecule (e.g., the high reactivity of iodine in cross-coupling vs. the lower reactivity of chlorine or fluorine) allows for sequential and selective chemical transformations. Researchers are leveraging this differential reactivity to build complex drug candidates and functional materials in a controlled, step-wise manner.

Furthermore, there is significant interest in the application of polyhalogenated benzophenones in materials science. Their unique electronic and photochemical properties make them candidates for use in organic light-emitting diodes (OLEDs), photoinitiators for 3D printing, and other advanced photopolymerization applications. nih.gov The specific halogenation pattern can be used to tune the absorption and emission properties of the molecule for specific technological needs.

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, its structural features place it at the intersection of several well-established areas of chemical synthesis. The research findings related to its core structure and functional groups provide a clear indication of its potential utility.

Physicochemical Properties

The properties of this compound can be estimated using computational models, providing insight into its expected behavior in chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₃H₇ClFI O |

| Molecular Weight | 360.55 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

Note: These values are computationally predicted and serve as estimations.

Synthetic Utility and Research Perspectives

The primary value of this compound lies in its role as a versatile synthetic building block. The presence of the highly reactive 2'-iodo group is the key to its utility in modern organic synthesis.

Research findings on related ortho-iodinated ketones demonstrate their efficacy in powerful bond-forming reactions, including:

Suzuki-Miyaura Coupling: The 2'-iodo position can readily react with an aryl boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This would yield a complex tri-aryl ketone structure, a common motif in pharmacologically active molecules.

Heck and Sonogashira Couplings: The molecule could be coupled with alkenes (Heck reaction) or terminal alkynes (Sonogashira reaction) at the 2'-position, providing pathways to even more diverse and complex chemical scaffolds.

Intramolecular Cyclization: The ortho arrangement of the iodine atom and the ketone bridge allows for the design of intramolecular reactions. For example, following a coupling reaction at the 2'-position, the newly introduced group could potentially react with the ketone's carbonyl group to form novel polycyclic or heterocyclic systems. Such strategies are at the forefront of synthetic efforts to create libraries of complex molecules for drug discovery. wikipedia.org

The research trajectory for a molecule like this compound is therefore not as a final product, but as a strategically designed intermediate for the efficient construction of more elaborate and potentially high-value chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJOGKXQHTUQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 2 Iodobenzophenone and Analogues

Classical Approaches in Benzophenone (B1666685) Synthesis: Friedel-Crafts Acylation Strategies

The most traditional route to benzophenones is the Friedel-Crafts acylation, an electrophilic aromatic substitution where an aromatic ring is acylated by an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.memasterorganicchemistry.com For the synthesis of 3-chloro-5-fluoro-2'-iodobenzophenone, this would most logically involve the acylation of 1-chloro-3-fluorobenzene (B165101) with 2-iodobenzoyl chloride.

Optimization of Reaction Conditions and Catalyst Systems for Halogenated Precursors

The success of a Friedel-Crafts acylation on halogenated, and therefore deactivated, aromatic rings hinges on the appropriate choice of catalyst and reaction conditions. libretexts.org Halogen substituents withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive toward electrophilic attack. libretexts.org Consequently, strong Lewis acid catalysts are typically required to activate the acyl chloride electrophile sufficiently. nih.govlibretexts.org

Aluminum chloride (AlCl₃) is the archetypal catalyst for these reactions. libretexts.org However, due to the formation of a stable complex between the ketone product and AlCl₃, stoichiometric or even excess amounts of the catalyst are often necessary. wikipedia.org Other Lewis acids have also been employed, with their efficacy depending on the specific substrates.

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst System | Substrate Examples | Key Characteristics |

|---|---|---|

| AlCl₃, FeCl₃ | General purpose, including deactivated rings | Strong, traditional catalysts; often required in stoichiometric amounts. fiveable.mewikipedia.org |

| Rare Earth Triflates (e.g., La(OTf)₃) | Fluorobenzene | Showed high yield and selectivity for acylation of fluorobenzene, can be used in catalytic amounts and are reusable. sioc-journal.cn |

| Solid Acid Catalysts (e.g., Zeolites) | Various aromatics | Offer environmental benefits like reusability and reduced waste, though may require higher temperatures. nih.gov |

| I₂-DMF Complex | Activated aromatic compounds | A novel, milder catalytic system, though its efficacy on strongly deactivated systems with multiple halogens is less established. researchgate.net |

For the reaction between 1-chloro-3-fluorobenzene and 2-iodobenzoyl chloride, a potent catalyst like AlCl₃ would likely be required to drive the reaction to completion. Optimization would involve adjusting the catalyst loading and temperature to maximize yield while minimizing potential side reactions.

Regioselectivity and Yield Considerations in Multi-Halogenated Systems

Regioselectivity is a critical challenge in the Friedel-Crafts acylation of di-substituted benzenes. In 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are electron-withdrawing (deactivating) but are also ortho-, para-directing. The incoming 2-iodobenzoyl group will be directed to positions ortho or para to the existing halogens.

The potential sites for acylation are:

C4: Para to the fluorine and ortho to the chlorine.

C6: Ortho to both the fluorine and chlorine.

C2: Para to the chlorine and ortho to the fluorine.

The ultimate distribution of isomers depends on a combination of electronic and steric factors. alexandonian.com Fluorine is more electronegative than chlorine but is a weaker deactivator in electrophilic aromatic substitution due to more effective p-orbital overlap with the aromatic ring. Therefore, positions activated by fluorine (ortho and para) are generally more reactive. Steric hindrance will likely disfavor substitution at the C2 and C6 positions, which are flanked by two substituents. Consequently, acylation at the C4 position is often the major product in similar systems. However, a mixture of isomers is highly probable, necessitating purification to isolate the desired 3-chloro-5-fluoro isomer (formed from C4 attack).

Table 2: Potential Isomeric Products from Acylation of 1-Chloro-3-fluorobenzene

| Point of Acylation | Resulting Isomer | Influencing Factors |

|---|---|---|

| C4 | This compound | Electronically favored (para to F); sterically accessible. Likely the major product. |

| C2 | 1-Chloro-3-fluoro-2-(2-iodobenzoyl)benzene | Electronically favored (para to Cl); potentially significant steric hindrance. |

| C6 | 1-Chloro-5-fluoro-2-(2-iodobenzoyl)benzene | Sterically hindered by two adjacent groups; expected to be a minor product. |

Solvent Effects in Acylation Reactions for Benzophenone Formation

The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation. Solvents not only provide a medium for the reaction but can also affect the activity of the catalyst and the stability of intermediates.

Common solvents include:

Carbon disulfide (CS₂): A non-polar, traditional solvent that often allows for mild reaction conditions.

Nitrobenzene or Dichloromethane: Polar solvents that can dissolve the catalyst-ketone complex, which may be insoluble in non-polar media. stackexchange.com This can be crucial for allowing the reaction to proceed to completion.

In some cases, the solvent choice can alter the product distribution between kinetically and thermodynamically favored isomers. stackexchange.com For instance, in non-polar solvents, a rapidly formed but less stable product-catalyst complex might precipitate, preventing equilibration to a more stable isomer. In a more polar solvent where the complex remains dissolved, a thermodynamic product may be favored. Solvent-free conditions have also been explored, particularly with solid acid catalysts or high-boiling substrates, which can offer environmental and process advantages. sioc-journal.cnresearchgate.net

Advanced Synthetic Routes for Complex Halogenated Benzophenones

Modern synthetic chemistry offers powerful alternatives to classical methods, often providing greater control, functional group tolerance, and higher yields. Organometallic reactions are particularly well-suited for constructing complex molecules like this compound.

Organometallic Approaches for C-C Bond Formation, including Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are premier methods for forming carbon-carbon bonds between aryl groups. wikipedia.orglibretexts.org These reactions could be strategically employed to construct the target benzophenone.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.orgorganic-chemistry.org A plausible route could involve the palladium-catalyzed reaction of a (3-chloro-5-fluorophenyl)boronic acid with 2-iodobenzoyl chloride. The reaction between acyl chlorides and boronic acids to form ketones is a known transformation. mdpi.com This approach offers the advantages of using stable and often commercially available boronic acids and having a high tolerance for various functional groups. edu.krdedu.krd

Negishi Coupling: This method involves the coupling of an organozinc reagent with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org An analogous strategy would be to prepare a 3-chloro-5-fluorophenylzinc halide and couple it with 2-iodobenzoyl chloride. Organozinc reagents are highly reactive, and the Negishi coupling is known for its effectiveness in complex molecule synthesis. organic-chemistry.orgresearchgate.netnih.gov

Table 3: General Components for Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Base/Additive |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid or ester | Aryl halide/triflate/acyl chloride | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with phosphine (B1218219) ligands | Base required (e.g., K₂CO₃, Na₂CO₃, CsF) |

| Negishi | Organozinc halide | Aryl halide/triflate/acyl chloride | Pd(0) or Ni(0) complex with phosphine ligands | No base required; reagent prepared in situ from organolithium or Grignard reagents |

Halogen-Lithium Exchange and Related Functionalization Strategies

Halogen-lithium exchange is an exceptionally fast and efficient method for generating organolithium reagents, which are potent nucleophiles. numberanalytics.comethz.ch The rate of exchange is dependent on the halogen, following the trend I > Br > Cl, making it highly selective. wikipedia.orgharvard.edu

A viable synthetic route utilizing this chemistry could start with a di-halogenated precursor like 2-bromoiodobenzene.

Selective Exchange: Treatment of 2-bromoiodobenzene with one equivalent of an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (typically -78 °C or lower) would lead to a rapid and selective exchange of the iodine atom, leaving the bromine atom intact. wikipedia.orgresearchgate.net This forms the highly reactive 2-bromophenyllithium intermediate.

Nucleophilic Attack: This aryllithium species can then be reacted with a suitable electrophile, such as 3-chloro-5-fluorobenzoyl chloride or 3-chloro-5-fluorobenzaldehyde. If the aldehyde is used, a subsequent oxidation step would be required to yield the final benzophenone.

This strategy leverages the predictable reactivity of organohalides in lithium-halogen exchange to achieve regioselective C-C bond formation, which is often difficult to control in classical electrophilic substitution reactions. researchgate.netresearchgate.net

Derivatization from Related Halogenated Precursors

An alternative to direct assembly via Friedel-Crafts acylation is the derivatization of existing halogenated benzophenone precursors. This strategy is particularly useful if a suitable precursor is readily available or can be synthesized more efficiently. The synthesis can involve the introduction of additional halogen atoms onto a less substituted benzophenone core or the modification of existing functional groups.

For instance, a plausible precursor could be a (3-chloro-5-fluorophenyl)(phenyl)methanone. The subsequent introduction of the iodine atom at the 2'-position of the unsubstituted phenyl ring would be a key step. This transformation is challenging due to the deactivating nature of the benzoyl group, which directs incoming electrophiles to the meta-position. However, specialized catalytic systems, such as those involving palladium acetate (B1210297), have been shown to facilitate ortho-C-H activation, enabling regioselective halogenation at positions that are electronically disfavored. nih.govresearchgate.net This catalyst-controlled approach can override the inherent directing effects of the substituents, providing a route to otherwise inaccessible isomers. nih.gov

Another derivatization approach involves sequential halogenation. Starting with a simpler benzophenone, one could introduce the halogen atoms step-by-step. For example, the halogenation of a benzophenone derivative could be performed where the regioselectivity of each successive halogenation is controlled by the combined electronic and steric effects of the substituents already present on the ring.

| Precursor Example | Potential Derivatization Reaction | Target Halogen | Key Challenge |

| (3-Chloro-5-fluorophenyl)(phenyl)methanone | Directed ortho-Iodination | Iodine | Overcoming the meta-directing effect of the benzoyl group. |

| (3-Chlorophenyl)(2-iodophenyl)methanone | Electrophilic Fluorination | Fluorine | Controlling regioselectivity on the chlorinated ring. |

| (5-Fluoro-2-iodophenyl)(phenyl)methanone | Electrophilic Chlorination | Chlorine | Achieving selective chlorination at the desired position. |

Strategies for Introducing Specific Halogen Functionalities

The introduction of specific halogen atoms onto the benzophenone scaffold requires distinct chemical strategies tailored to the unique reactivity of each halogen. These methods can be broadly categorized into electrophilic and radical pathways.

Electrophilic and Radical Halogenation Pathways in Aromatic Systems

Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution (SEAr) is the most common method for introducing halogen atoms to an aromatic ring. nih.gov The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic halogen species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation restores aromaticity and yields the halogenated product. nih.gov

The reactivity and regioselectivity of the benzophenone rings are governed by the substituents present:

Benzoyl Group (-COAr): This is a strong electron-withdrawing group, which deactivates the aromatic ring it is attached to, making electrophilic substitution slower. It is a meta-director.

Halogen Atoms (F, Cl, I): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because their lone pairs can donate electron density to stabilize the arenium ion intermediate through resonance.

In a molecule like this compound, these competing effects dictate the positions of any further substitution. For example, on the 3-chloro-5-fluoro-phenyl ring, the positions ortho and para to the halogens are already substituted or sterically hindered, making further electrophilic substitution on this ring highly unlikely. On the 2'-iodophenyl ring, the iodine atom directs incoming electrophiles to the ortho- and para-positions (positions 3' and 5'), while the deactivating benzoyl group directs to the meta-positions (positions 3' and 5'). In this case, the directing effects are cooperative.

Radical Halogenation

Free-radical halogenation is typically characteristic of alkanes and alkyl-substituted aromatic compounds and proceeds via a chain mechanism involving initiation, propagation, and termination steps. This pathway is generally not selective for the substitution on an aromatic ring itself unless under specific conditions, such as high temperatures or UV light, and often leads to a mixture of products. While radical fluorination and chlorination are possible, they can be aggressive and difficult to control. Radical bromination is slower, and radical iodination is often thermodynamically unfavorable.

Selective Fluorination, Chlorination, and Iodination Methods

Selective Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to polyfluorination and side products. Modern synthetic chemistry relies on electrophilic fluorinating reagents. Reagents such as Selectfluor® (F-TEDA-BF₄) provide a source of "F⁺" and allow for milder, more controlled electrophilic fluorination of aromatic systems. The combination of a superacid like H₂F⁺SbF₆⁻ in excess anhydrous HF can also be used to fluorinate even deactivated halogenobenzenes. google.com

Selective Chlorination: Aromatic chlorination is typically achieved through electrophilic aromatic substitution using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com The Lewis acid polarizes the Cl-Cl bond, generating a more potent electrophile that can be attacked by the aromatic ring. For deactivated substrates like benzophenones, forcing conditions may be necessary.

Selective Iodination: Iodination is more challenging than chlorination or bromination because iodine (I₂) is the least reactive halogen. acs.org Electrophilic iodination often requires an activating agent or an oxidant to generate a more powerful electrophilic iodine species. acs.orgyoutube.com Common methods include:

Iodine with an Oxidizing Agent: Using I₂ in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or lead(IV) acetate can generate an electrophilic iodine source. acs.org

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid or in strong acids like trifluoromethanesulfonic acid (TfOH) for deactivated arenes. nih.gov

Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and can be used with a Lewis acid catalyst for the iodination of aromatic rings. youtube.com

Silver(I) Salts: Systems like Ag₂SO₄/I₂ or AgOTf/I₂ can generate highly electrophilic iodine species, enabling the iodination of even chlorinated aromatic compounds. acs.org

The choice of iodinating system depends on the reactivity of the aromatic substrate and the desired regioselectivity. For a complex molecule with multiple halogen substituents, milder and more selective reagents like NIS or silver salt-activated iodine would be preferred to control the reaction outcome. nih.govacs.org

| Halogenation Method | Reagent(s) | Typical Conditions | Suitability for Benzophenones |

| Electrophilic Fluorination | Selectfluor® | Polar solvent (e.g., MeCN) | Suitable, allows for controlled monofluorination. |

| Electrophilic Chlorination | Cl₂ / FeCl₃ | Inert solvent (e.g., CH₂Cl₂) | Standard method, but requires forcing conditions for deactivated rings. |

| Electrophilic Iodination | I₂ / HNO₃ | Acetic acid | Effective but can be harsh; potential for side reactions. |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) / TfOH | Inert solvent | Mild and selective, good for complex and deactivated substrates. nih.gov |

| Electrophilic Iodination | ICl / AlCl₃ | Inert solvent | Reactive system, suitable for less reactive arenes. youtube.com |

Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluoro 2 Iodobenzophenone

Chemical Transformations Involving Halogen Substituents

The presence of chlorine, fluorine, and iodine atoms on the aromatic rings of 3-Chloro-5-fluoro-2'-iodobenzophenone governs its susceptibility to various substitution reactions. The electronic interplay between these halogens and the electron-withdrawing carbonyl bridge dictates the regioselectivity and feasibility of these transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. libretexts.orgmasterorganicchemistry.com

In this compound, the carbonyl group acts as a powerful electron-withdrawing group, activating the attached phenyl rings towards nucleophilic attack. The viability of substitution at each halogen position can be assessed based on its location relative to the carbonyl group:

2'-Iodo Substituent: The iodine atom is in the ortho position to the carbonyl group. This placement provides strong resonance stabilization for the negative charge developed in the Meisenheimer complex, making this site a prime candidate for SNAr.

5-Fluoro Substituent: The fluorine atom is in the para position to the carbonyl group. This is also an activating position that allows for effective delocalization of the negative charge onto the carbonyl oxygen.

3-Chloro Substituent: The chlorine atom is in the meta position relative to the carbonyl group. This position does not allow for direct resonance stabilization of the intermediate by the carbonyl group, making SNAr at this site significantly less favorable than at the ortho or para positions. libretexts.org

While the carbon-iodine bond is the weakest, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, enhancing the electrophilicity of the attached carbon and often making fluorides surprisingly good leaving groups in activated systems. masterorganicchemistry.com Consequently, both the iodine and fluorine atoms are potential sites for substitution by strong nucleophiles like alkoxides, amines, or thiolates.

| Halogen Substituent | Position Relative to Carbonyl | Activation Status | Key Factors |

|---|---|---|---|

| 2'-Iodo | Ortho | Strongly Activated | Excellent resonance stabilization of the Meisenheimer complex. Weakest carbon-halogen bond. |

| 5-Fluoro | Para | Strongly Activated | Excellent resonance stabilization. Strong C-F bond, but the attached carbon is highly electrophilic. |

| 3-Chloro | Meta | Not Activated | No direct resonance stabilization of the intermediate by the carbonyl group. Reaction is highly unlikely. |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamental for functionalizing benzene (B151609) derivatives. masterorganicchemistry.com However, the reactivity of an aromatic ring is highly sensitive to the electronic effects of its substituents.

Both rings in this compound are significantly deactivated towards electrophilic attack. This deactivation arises from two main factors:

Inductive Effects of Halogens: Chlorine, fluorine, and iodine are all more electronegative than carbon and withdraw electron density from the ring through the sigma bond (inductive effect), making the ring less nucleophilic. youtube.com

Carbonyl Group Deactivation: The benzoyl group is a powerful deactivating group due to both induction and resonance, pulling electron density out of the aromatic system. It acts as a meta-director. libretexts.org

The cumulative effect of these substituents makes EAS reactions on this compound challenging, likely requiring harsh conditions such as high temperatures and strong acid catalysts. wikipedia.org If a reaction were forced to occur, the directing effects would predict substitution meta to the carbonyl group. On the 3-chloro-5-fluorophenyl ring, this would direct an incoming electrophile to the 4- or 6-positions, which are already occupied by halogens, further complicating potential reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation at an adjacent ortho position. wikipedia.org While functional groups like amides and carbamates are classic DMGs, a ketone's carbonyl group can also direct metalation. acs.orguwindsor.ca

However, in the case of this compound, a different and much faster reaction pathway is expected to dominate when treated with alkyllithium reagents such as n-butyllithium or sec-butyllithium. This pathway is the halogen-metal exchange . harvard.edu The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F. princeton.edu The reaction is typically very rapid, often complete within minutes at low temperatures (-78 °C to -100 °C). researchgate.net

Given the presence of an iodine atom, treatment of this compound with an alkyllithium reagent will almost exclusively result in iodine-lithium exchange at the 2'-position. This process is kinetically favored over both proton abstraction (DoM) and nucleophilic attack at the carbonyl carbon. harvard.edu The reaction generates a new aryllithium intermediate, which can then be trapped by a variety of electrophiles to install a new substituent specifically at the 2'-position. This provides a highly regioselective method for elaborating the molecular structure.

| Electrophile (E+) | Reagent Example | Resulting 2'-Substituent |

|---|---|---|

| Proton (H+) | H₂O | -H (De-iodination) |

| Deuteron (D+) | D₂O | -D |

| Carbonyl Compounds | (CH₃)₂CO, PhCHO | -C(OH)R₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Alkyl Halides | CH₃I | -CH₃ |

| Borates | B(OMe)₃ | -B(OH)₂ (after hydrolysis) |

Carbonyl Group Reactivity in Polyhalogenated Benzophenones

The carbonyl group is a central site of reactivity in benzophenones. Its behavior is modulated by the electronic properties of the attached halogenated aryl rings.

Benzophenone (B1666685) is a classic subject in organic photochemistry. Upon absorption of UV light (typically around 345 nm), it is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). youtube.comyoutube.com This n-π* triplet state is diradical in character and can abstract a hydrogen atom from a suitable donor, such as a secondary alcohol like isopropanol. youtube.com

This hydrogen abstraction generates two radical species: a diphenylhydroxymethyl radical (benzketyl radical) and a radical derived from the hydrogen donor. Two benzketyl radicals can then couple to form a dimeric product, benzopinacol. researchgate.net

For this compound, the same fundamental mechanism is expected to operate. However, the halogen substituents can influence the process in several ways:

Heavy Atom Effect: The presence of iodine (and to a lesser extent, chlorine) can enhance the rate of intersystem crossing from the S₁ to the T₁ state, potentially increasing the quantum yield of the triplet-mediated reaction.

Electronic Effects: The electron-withdrawing halogens can affect the energy levels of the n-π* triplet state and the stability of the subsequent ketyl radical intermediate.

Side Reactions: The carbon-halogen bonds, particularly the weak C-I bond, may be susceptible to photochemical cleavage under certain conditions, leading to alternative reaction pathways.

Recent studies have also shown that benzophenone photoexcitation can generate hydroxyl radicals and other reactive species, leading to a variety of phototransformation products, including hydroxylated species and carboxylic acids. rsc.org

The carbonyl carbon in aldehydes and ketones is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group is highly dependent on its electronic environment. Electron-withdrawing groups attached to the carbonyl increase its electrophilicity, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease its reactivity. masterorganicchemistry.com

In this compound, both the 3-chloro-5-fluorophenyl ring and the 2'-iodophenyl ring are strongly electron-withdrawing due to the inductive effects of the halogens. This has a significant impact on the carbonyl group:

Enhanced Electrophilicity: The cumulative electron-withdrawing effect of the three halogen atoms makes the carbonyl carbon significantly more electron-poor and thus more reactive towards nucleophiles compared to unsubstituted benzophenone.

This enhanced reactivity facilitates additions of a wide range of nucleophiles. Common examples include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will readily reduce the ketone to the corresponding secondary alcohol, (3-chloro-5-fluorophenyl)(2'-iodophenyl)methanol.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) will add to the carbonyl to form tertiary alcohols, provided the reaction is performed under conditions that disfavor halogen-metal exchange (e.g., using Grignard reagents which are less reactive in exchange reactions than organolithiums).

Intermolecular and Intramolecular Interactions Influencing Reactivity

The reactivity of this compound is significantly governed by a complex interplay of intermolecular and intramolecular interactions. These non-covalent forces dictate the molecule's conformation, crystal packing, and the accessibility of its reactive sites. The presence of multiple halogen substituents (chlorine, fluorine, and iodine) introduces a variety of electronic and steric effects that are crucial in understanding its chemical behavior.

The twisted benzophenone framework, where the two phenyl rings are not coplanar, is a key determinant of its reactivity. The dihedral angle between the two aromatic rings is influenced by both the steric hindrance imposed by the substituents and the forces involved in crystal lattice packing. This conformation affects the degree of conjugation between the phenyl rings and the central carbonyl group, thereby influencing the electronic properties of the molecule.

Intramolecular Interactions:

Within the this compound molecule, several intramolecular interactions can be anticipated, primarily arising from the substituted phenyl rings. While no strong intramolecular hydrogen bonds are expected due to the absence of hydroxyl or amino groups in ortho positions, weaker interactions can still play a role in stabilizing specific conformations. These can include:

Steric Repulsion: The bulky iodine atom at the 2'-position likely forces a significant twist in the benzophenone structure to minimize steric strain with the carbonyl group and the other phenyl ring. This steric hindrance can shield the carbonyl group and influence its accessibility to nucleophiles.

Intermolecular Interactions:

In the solid state and in solution, this compound is expected to engage in a variety of intermolecular interactions that influence its physical properties and reactivity. These interactions are largely dictated by the halogen substituents and the aromatic rings.

Halogen Bonding: A prominent interaction for this molecule is halogen bonding. The iodine and chlorine atoms, and to a lesser extent fluorine, can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen. The strength of these interactions generally follows the order I > Br > Cl > F. The iodine atom at the 2'-position is a particularly strong halogen bond donor. rsc.orgresearchgate.net

π-π Stacking: The electron-deficient nature of the halogenated phenyl rings can promote π-π stacking interactions with other aromatic systems. These interactions are sensitive to the relative orientation of the rings.

The interplay of these diverse and often competing intermolecular forces will ultimately determine the supramolecular assembly of this compound, which in turn can have a profound impact on its solid-state reactivity.

The following table provides hypothetical but representative data on the types of intermolecular interactions that could be expected for this compound, based on studies of similarly substituted organic molecules.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C-I | O=C | 2.9 - 3.5 | 160 - 180 |

| Halogen Bond | C-Cl | O=C | 3.0 - 3.6 | 150 - 170 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | - |

| C-H···O | C-H | O=C | 2.2 - 2.8 | 120 - 160 |

| C-H···F | C-H | F-C | 2.3 - 2.9 | 110 - 150 |

Further detailed mechanistic studies, including computational modeling and single-crystal X-ray diffraction analysis, would be invaluable in precisely quantifying the nature and strength of these interactions and elucidating their specific roles in the reactivity of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Complex Halogenated Organic Compounds

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. For a molecule like 3-Chloro-5-fluoro-2'-iodobenzophenone, HRMS provides not only the exact mass of the molecular ion but also characteristic isotopic patterns and fragmentation pathways that are crucial for its identification.

The presence of multiple halogen atoms with distinct isotopic abundances gives this compound a unique mass spectrometric signature.

Chlorine: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak for compounds containing a single chlorine atom.

Fluorine: Fluorine is monoisotopic, with ¹⁹F being the only naturally occurring isotope. Therefore, it does not contribute to any isotopic complexity in the mass spectrum.

Iodine: Iodine is also monoisotopic, with ¹²⁷I being its only stable isotope.

The combination of these halogens in this compound would produce a distinct isotopic cluster for the molecular ion. The primary molecular ion peak (M) would correspond to the molecule containing ³⁵Cl. A significant M+2 peak, with roughly 32% of the intensity of the M peak, would be observed due to the presence of the ³⁷Cl isotope. This predictable pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

| Isotope | Natural Abundance (%) | Contribution to Isotopic Pattern |

| ¹⁹F | 100 | No isotopic peaks |

| ³⁵Cl | 75.77 | Contributes to the M peak |

| ³⁷Cl | 24.23 | Contributes to the M+2 peak |

| ¹²⁷I | 100 | No isotopic peaks |

The fragmentation of benzophenones in mass spectrometry is well-documented and typically involves cleavage at the carbonyl group. For this compound, the fragmentation pattern would be influenced by the positions of the halogen substituents.

Under electron ionization (EI), the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl cations.

Formation of the 2-iodobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the 3-chloro-5-fluorophenyl ring would result in the formation of the [C₇H₄IO]⁺ ion.

Formation of the 3-chloro-5-fluorobenzoyl cation: Conversely, cleavage of the bond between the carbonyl carbon and the 2-iodophenyl ring would lead to the [C₇H₃ClFO]⁺ ion.

Loss of Halogens: Subsequent fragmentation of these primary fragment ions could involve the loss of halogen atoms. For instance, the 2-iodobenzoyl cation could lose an iodine radical to form the benzoyl cation [C₇H₄O]⁺.

Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the acylium ions is also a common fragmentation pathway for benzophenones.

The use of softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would likely result in a more abundant molecular ion peak and less fragmentation compared to EI. This is particularly useful for confirming the molecular weight of the compound with high precision.

| Fragment Ion | Proposed Structure |

| [C₁₃H₇ClIO]⁺ | Molecular Ion |

| [C₇H₄IO]⁺ | 2-Iodobenzoyl cation |

| [C₇H₃ClFO]⁺ | 3-Chloro-5-fluorobenzoyl cation |

| [C₆H₄I]⁺ | 2-Iodophenyl cation |

| [C₆H₃ClF]⁺ | 3-Chloro-5-fluorophenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity between the two aromatic rings through the carbonyl group.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on both rings. The protons on the 3-chloro-5-fluorophenyl ring would exhibit splitting patterns influenced by both the chlorine and fluorine substituents. The protons on the 2-iodophenyl ring would show characteristic multiplets. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals for the carbon atoms in the molecule, including the carbonyl carbon which would appear at a characteristic downfield chemical shift (typically >190 ppm). The carbon atoms attached to the halogens would show characteristic chemical shifts and, in the case of the fluorine- and chlorine-bearing carbons, would be influenced by their respective isotopes and nuclear spins. The C-F coupling would be observable in the ¹³C NMR spectrum, providing valuable connectivity information.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the 3-chloro-5-fluorophenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to neighboring protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) would provide further structural confirmation.

Due to the complexity of the molecule, a hypothetical ¹²⁹I NMR is not practically considered for routine structural elucidation due to the quadrupolar nature of the iodine nucleus and low natural abundance of any NMR-active isotope.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within each of the aromatic rings. This would help in assigning the relative positions of the protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). It is instrumental in assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the connectivity between the two substituted phenyl rings via the carbonyl group. It shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). Crucial HMBC correlations would be observed between the protons on one ring and the carbonyl carbon, and between the protons on the other ring and the same carbonyl carbon. This would definitively prove the benzophenone (B1666685) framework.

| 2D NMR Experiment | Information Obtained |

| COSY | ¹H-¹H spin-spin coupling networks within each aromatic ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations for assigning carbon signals. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) to establish connectivity across the carbonyl group. |

Vibrational Spectroscopy Applications: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. drugbank.com For this compound, these techniques would be used to confirm the presence of the carbonyl group and the halogen-carbon bonds.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1650-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. The spectrum would also show characteristic absorptions for the C-Cl, C-F, and C-I stretching vibrations, although these are often found in the fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively without computational support. Aromatic C-H and C=C stretching vibrations would also be observed.

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. drugbank.com The C=O stretch would also be visible in the Raman spectrum, though its intensity can vary. Aromatic ring breathing modes are often strong in Raman spectra. The C-Cl, C-F, and C-I bonds may also give rise to characteristic Raman signals.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Characteristic Halogen-Carbon Stretching Frequencies and Their Interpretation

The infrared and Raman spectra of halogenated organic compounds are distinguished by the stretching vibrations of the carbon-halogen (C-X) bonds. These frequencies are highly dependent on the mass of the halogen atom, with heavier halogens resulting in lower frequency vibrations. spectroscopyonline.com For a molecule like this compound, we would expect to see distinct stretching frequencies for the C-F, C-Cl, and C-I bonds.

The C-F stretching vibrations are typically the strongest and appear at the highest wavenumbers among the halogens. In contrast, the C-Cl stretching vibrations are found at lower frequencies, and the C-I stretches are even lower, often falling into the far-infrared region of the spectrum. spectroscopyonline.com The presence of multiple halogens on the aromatic rings can also influence the exact position of these peaks due to electronic effects. spectroscopyonline.com

| Bond | Typical Stretching Frequency Range (cm-1) | Intensity |

|---|---|---|

| C-F | 1400 - 1000 | Strong |

| C-Cl | 850 - 550 | Strong |

| C-Br | 690 - 515 | Strong |

| C-I | 600 - 500 | Strong |

This table presents generalized data for halogen-carbon stretching frequencies. The exact position of the peaks for this compound would require experimental analysis.

Conformational Analysis and Molecular Dynamics through Vibrational Modes

The conformation of benzophenone and its derivatives is characterized by the torsional angles of the two phenyl rings relative to the plane of the carbonyl group. These dihedral angles are influenced by the steric and electronic properties of the substituents on the rings. rsc.orgnih.gov For instance, in 3,4′-dichlorobenzophenone, the torsional angle has been determined to be 26°. rsc.org The presence of bulky substituents, such as the iodine atom in the 2' position of this compound, would likely lead to a significant twist of the phenyl rings to minimize steric hindrance. nih.govcdnsciencepub.com

Vibrational spectroscopy, including infrared and Raman techniques, can provide insights into the conformational dynamics of such molecules. Low-frequency vibrational modes are particularly sensitive to changes in the molecular skeleton and can be used to study the torsional and bending motions of the phenyl rings. By analyzing the vibrational spectra, it is possible to identify the most stable conformers and to probe the energy barriers between different conformations.

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For complex mixtures containing halogenated organic compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional single-column GC. chromatographyonline.com This technique is particularly valuable for separating isomers of halogenated compounds that may co-elute in a one-dimensional separation. unito.it In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. nih.govresearchgate.net This results in a two-dimensional chromatogram with structured patterns that can aid in the identification of compound classes. nih.gov

Coupled Techniques (GC-MS, GC-HRMS) for Quantitative and Qualitative Analysis of Halogenated Organics

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of halogenated organic compounds. nih.govgoogle.comthermofisher.com Electron ionization (EI) is a common technique used in GC-MS, and the resulting mass spectra provide valuable information about the molecular weight and fragmentation patterns of the analyte. For halogenated compounds, the isotopic patterns of chlorine and bromine can be particularly useful for identification. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) coupled with GC (GC-HRMS) provides even greater specificity and sensitivity, allowing for the determination of the elemental composition of ions based on their accurate mass. chromatographyonline.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Negative chemical ionization (NCI) is another technique that can be highly selective and sensitive for electronegative compounds like many halogenated organics. researchgate.net

Specialized Analytical Strategies for Halogenated Organics

Nontargeted Analytical Approaches for Unanticipated Derivatives

The comprehensive characterization of complex halogenated organic compounds, such as this compound, often extends beyond the analysis of the primary molecule. Degradation, metabolic processes, or impurities from synthesis can result in a variety of unanticipated derivatives. Identifying these unknown compounds within complex mixtures presents a significant analytical challenge. Nontargeted analytical (NTA) approaches, which aim to detect all measurable compounds in a sample rather than a predetermined list, are crucial for this purpose. nih.gov These methods are essential for building a more complete picture of a sample's chemical composition. nih.gov

High-resolution mass spectrometry (HRMS) is a cornerstone of nontargeted analysis due to its ability to provide the elemental composition of unknown substances from their exact mass. chromatographyonline.com When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying a wide array of compounds in a sample. digitellinc.com For halogenated compounds specifically, the distinct isotopic patterns of chlorine and bromine serve as key identifiers in mass spectra, aiding in their selective detection within complex datasets. researchgate.net

Methodologies such as comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC/TOF-MS) and LC-HRMS are frequently employed. nih.govnih.gov These techniques provide high-resolution separation and sensitive detection, enabling the identification of trace-level derivatives. nih.govnih.gov The workflow for nontargeted analysis typically involves advanced data processing to detect features, deconvolute spectra, and search spectral libraries for tentative identification. nih.govnih.gov In the absence of library matches, the high mass accuracy of HRMS allows for the determination of molecular formulas, which is the first step in structure elucidation of a completely unknown derivative. chromatographyonline.com

For a compound like this compound, several classes of unanticipated derivatives could theoretically be present in a sample. These may arise from reactions such as dehalogenation, hydroxylation, or cleavage of the benzophenone structure. Nontargeted screening can be designed to specifically search for the isotopic signatures of molecules containing one chlorine atom, one iodine atom, or both, to selectively pinpoint potential derivatives.

The following table illustrates hypothetical, yet chemically plausible, derivatives of this compound that could be identified using a nontargeted approach. The accurate mass and characteristic isotopic patterns would be key parameters for their initial detection and tentative identification in an HRMS dataset.

| Potential Derivative Name | Potential Origin | Molecular Formula | Monoisotopic Mass (Da) | Key Isotopic Features for MS Detection |

|---|---|---|---|---|

| 3-Chloro-5-fluorobenzophenone | Deiodination | C₁₃H₈ClFO | 234.0248 | Presence of ¹³C and ³⁷Cl isotopes |

| 2'-Iodobenzophenone | Dechlorination and Defluorination | C₁₃H₉IO | 307.9749 | Presence of ¹³C and ¹²⁷I isotopes |

| 3-Chloro-5-fluoro-2'-iodo-4'-hydroxybenzophenone | Hydroxylation | C₁₃H₇ClFI O₂ | 375.9214 | Presence of ¹³C, ³⁷Cl, and ¹²⁷I isotopes |

| 3-Chloro-5-fluorobenzoic acid | Cleavage Product | C₇H₄ClFO₂ | 173.9857 | Presence of ¹³C and ³⁷Cl isotopes |

| 2-Iodobenzoic acid | Cleavage Product | C₇H₅IO₂ | 247.9334 | Presence of ¹³C and ¹²⁷I isotopes |

Confidence in the identification of these unanticipated derivatives varies. nih.gov A "Level 1" confirmation is achieved when an authentic reference standard is available to match retention time and mass spectra. "Level 2" identification is tentative, based on matching the acquired spectrum with a commercial or literature library. "Level 3" suggests a tentative structure based on spectral interpretation, while "Level 4" refers to an unknown compound for which only an accurate mass is available. researchgate.net The application of these nontargeted methods is critical for a comprehensive assessment of the chemical profile associated with complex halogenated compounds. nih.gov

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Fluoro 2 Iodobenzophenone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3-Chloro-5-fluoro-2'-iodobenzophenone, a DFT study would begin with geometry optimization. This process computationally determines the most stable arrangement of the atoms in space, corresponding to the minimum energy on the potential energy surface.

The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. sapub.org The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, a basis set that includes relativistic effects, such as a LANL2DZ effective core potential, might be employed for the iodine atom, while a more standard basis set is used for the lighter atoms. tandfonline.com

Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are critical for understanding the molecule's behavior. A hypothetical data table of such properties for this compound, based on typical DFT calculations, is presented below.

Note: These values are illustrative and would need to be confirmed by specific calculations.

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is invaluable for predicting how and where a molecule will react. By analyzing the electronic structure, we can identify the most likely sites for nucleophilic or electrophilic attack and understand the energetic pathways of chemical transformations.

Frontier Molecular Orbital (FMO) Analysis and Identification of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity. researchgate.net In this compound, the distribution of the HOMO and LUMO would reveal the most probable reactive sites. It is expected that the HOMO would be localized on the electron-rich regions of the phenyl rings, while the LUMO would be concentrated around the electron-deficient carbonyl group and the carbon atoms attached to the electronegative halogen atoms.

A Molecular Electrostatic Potential (MEP) map would visually complement the FMO analysis. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating electron-rich (nucleophilic) regions and blue areas indicating electron-poor (electrophilic) regions.

Table 2: Hypothetical FMO Properties for this compound

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

Note: These values are illustrative and would need to be confirmed by specific calculations.

Transition State Elucidation for Key Synthetic Transformations

Computational chemistry can map out the entire energy profile of a reaction, including the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, this approach could be used to study various reactions, such as nucleophilic substitution on the aromatic rings or addition to the carbonyl group. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism, predict reaction rates, and explain the observed product distribution. For instance, understanding the transition states for Suzuki or Heck coupling reactions at the C-I bond would be crucial for synthetic applications.

Spectroscopic Property Simulations and Validation

A significant application of computational chemistry is the simulation of various types of spectra. These simulated spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra. tandfonline.com

For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. chemrxiv.org This would show characteristic peaks for the carbonyl (C=O) stretch, C-Cl, C-F, and C-I stretches, as well as the various vibrations of the aromatic rings. Comparing the calculated and experimental spectra helps in assigning the observed vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.com These calculations would predict the positions of the signals for each unique nucleus in the molecule, which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. This allows for the simulation of the UV-Vis spectrum, providing information about the molecule's chromophores and its color (or lack thereof).

By combining these computational techniques, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its structure, properties, and reactivity, thereby guiding its potential applications in various fields of chemical research.

Prediction of NMR Chemical Shifts and Coupling Constants for Spectral Assignment

There are no published studies detailing the theoretical prediction of 1H and 13C NMR chemical shifts or coupling constants for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed for the accurate prediction of NMR spectra to aid in the structural elucidation of novel compounds, such an analysis for this specific molecule has not been reported.

Simulation of Vibrational Frequencies (FTIR and Raman) for Experimental Comparison

Similarly, a computational analysis of the vibrational frequencies for this compound, which would predict the appearance of its Fourier-Transform Infrared (FTIR) and Raman spectra, is not available in the current body of scientific literature. These simulations are crucial for the assignment of experimentally observed vibrational bands to specific molecular motions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or chemical properties of molecules based on their structural features. However, no specific QSAR or QSPR studies focusing on this compound have been documented.

The first step in any QSAR/QSPR study involves the calculation of molecular descriptors. These can include constitutional, topological, geometrical, and quantum-chemical parameters. While the theoretical calculation of such descriptors is feasible for this compound, no research has been published that specifically details these values or their application in predictive modeling for this compound. A hypothetical table of such descriptors would be as follows, though it must be stressed that these are representative examples and not from a published study on this specific molecule.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 376.55 g/mol |

| Constitutional | Number of Halogen Atoms | 3 |

| Topological | Wiener Index | Not Calculated |

| Topological | Balaban J index | Not Calculated |

| Quantum-Chemical | HOMO Energy | Not Calculated |

| Quantum-Chemical | LUMO Energy | Not Calculated |

This table is for illustrative purposes only as no specific data exists in the literature.

In the absence of derived molecular descriptors and experimental data, no predictive models for the chemical behavior or reactivity profiles of this compound have been developed or reported. Such models would be invaluable for predicting its potential applications and interactions but remain a subject for future research.

Synthetic Applications and Derivatization Potential of 3 Chloro 5 Fluoro 2 Iodobenzophenone

Role as a Versatile Intermediate in the Synthesis of Diverse Organic Molecules

The distinct electronic and steric properties conferred by the halogen atoms and the ketone group make 3-Chloro-5-fluoro-2'-iodobenzophenone a valuable building block for constructing complex organic molecules. The presence of three different halogens (F, Cl, I) at specific positions allows for selective reactions, such as metal-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic reagents.

The structure of this compound is well-suited for the synthesis of intricate polycyclic and heterocyclic frameworks. The 2'-iodo substituent is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in ring-forming reactions. For instance, the iodine atom can be readily converted into an organolithium or organomagnesium species, which can then act as a nucleophile to construct larger systems.

Furthermore, the ketone carbonyl group can participate in various condensation and cyclization reactions to form heterocyclic rings. nih.gov For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. Intramolecular reactions, such as a Friedel-Crafts type cyclization, could also be envisioned to form fluorenone-based polycyclic systems, driven by the activation of the aromatic rings. The versatility of this intermediate is highlighted by its potential to undergo sequential reactions at its different functional sites to build up molecular complexity systematically.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle Core | Reaction Type |

|---|---|---|

| Hydrazine | Pyrazole | Condensation |

| Phenylhydrazine | N-Phenylpyrazole | Condensation |

| Hydroxylamine | Isoxazole | Condensation |

| Thiosemicarbazide | Thiadiazole | Condensation/Cyclization |

Benzophenone (B1666685) and its derivatives are well-known for their photophysical properties, particularly their ability to act as triplet photosensitizers. rsc.org These molecules can absorb UV light, undergo efficient intersystem crossing (ISC) to a triplet excited state, and then transfer this energy to other molecules. The introduction of halogen atoms can significantly influence these properties.

The presence of iodine, a heavy atom, in the 2'-position of this compound is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, potentially making it a more efficient photosensitizer than benzophenone itself. This tailored property could be exploited in various photochemical reactions. Derivatives of this compound could be designed as photoaffinity labels or as building blocks for materials used in organic light-emitting diodes (OLEDs) or photodynamic therapy, where precise control over excited state properties is crucial.

Conversion to Value-Added Halogenated Aromatic Scaffolds

The multiple halogen substituents on this compound allow for its conversion into other valuable, functionalized aromatic compounds that are themselves important intermediates in the synthesis of agrochemicals and pharmaceuticals.

The benzophenone core can be chemically cleaved to yield functionalized benzoic acids and phenols. One potential route is the Baeyer-Villiger oxidation of the ketone, which would form an ester intermediate. Subsequent hydrolysis of this ester would yield a phenol (B47542) and a benzoic acid derivative. Depending on which phenyl group migrates during the oxidation, this process could lead to the formation of 3-chloro-5-fluorophenol (B150331) and 2-iodobenzoic acid, or 3-chloro-5-fluorobenzoic acid and 2-iodophenol. These halogenated benzoic acids and phenols are important precursors in various synthetic applications. organic-chemistry.orgresearchgate.net

Table 2: Potential Products from Baeyer-Villiger Oxidation and Hydrolysis

| Migrating Group | Intermediate Ester | Hydrolysis Products |

|---|---|---|

| 3-Chloro-5-fluorophenyl | 2-Iodophenyl 3-chloro-5-fluorobenzoate | 2-Iodophenol and 3-Chloro-5-fluorobenzoic acid |

The 2'-iodo substitution pattern makes this compound an excellent precursor for the generation of highly reactive aryne intermediates. nih.gov Treatment of the molecule with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can induce an elimination reaction, forming a benzyne (B1209423) on the iodo-substituted ring.

This highly electrophilic aryne can then be trapped in situ by various reagents to undergo annulation reactions. For example, in the presence of a diene like furan (B31954) or cyclopentadiene, the aryne will readily participate in a [4+2] Diels-Alder cycloaddition to form complex, bridged polycyclic structures. It can also react with nucleophiles in [3+2] or [4+1] annulation cascades to create a diverse range of substituted aromatic and heterocyclic products. researchgate.net This reactivity provides a powerful method for the rapid construction of complex scaffolds from a relatively simple starting material. nih.gov

Applications in Asymmetric Synthesis and Chiral Induction (where applicable to related derivatives)

While this compound is an achiral molecule, it can be a valuable substrate or precursor in asymmetric synthesis. The ketone functionality is a key handle for introducing chirality. For instance, the asymmetric reduction of the carbonyl group using a chiral reducing agent or a catalyst can produce a chiral alcohol with high enantioselectivity.

This resulting chiral diarylmethanol derivative can then be used in several ways:

Chiral Auxiliary: The chiral alcohol moiety can serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on other parts of the molecule.

Chiral Ligand Precursor: The chiral alcohol can be further functionalized to create chiral ligands for transition metal catalysis.

Chiral Building Block: The enantiomerically pure alcohol itself can be a key building block for the total synthesis of complex chiral molecules, such as natural products or pharmaceutical agents.

Furthermore, chiral derivatives of benzophenone have been explored as catalysts in asymmetric photoreactions, leveraging their photosensitizing properties to induce chirality in photochemical cycloadditions. rsc.org This suggests that chiral derivatives originating from this compound could find applications in the field of asymmetric photochemistry.

Integration into Advanced Materials and Polymer Chemistry

The incorporation of this compound into advanced materials and polymer chemistry can be envisaged through several strategic approaches, leveraging the specific functionalities of the molecule. These include its role as a monomer in the synthesis of high-performance polymers, as a photo-crosslinking agent, and as a scaffold for further functionalization to create materials with tailored properties.

One of the most promising applications of this compound is as a monomer in the synthesis of poly(aryl ether ketones) (PAEKs). PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs typically proceeds via nucleophilic aromatic substitution (SNAr) reactions, where a dihalogenated monomer reacts with a bisphenol salt. In the case of this compound, the chloro and fluoro substituents on the first phenyl ring can act as leaving groups in such polycondensation reactions. The reactivity of halogens in SNAr reactions is dependent on the specific reaction conditions and the activation of the aromatic ring. Generally, for activated aryl halides, the order of reactivity is F > Cl > Br > I. This suggests that the fluorine atom at the 5-position would be the most susceptible to nucleophilic attack, followed by the chlorine atom at the 3-position. This differential reactivity could be exploited to achieve controlled, stepwise polymerizations or to synthesize polymers with specific microstructures.

The presence of the 2'-iodo substituent on the second phenyl ring introduces another layer of synthetic versatility. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide a good leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the post-polymerization modification of polymers synthesized from this compound. For instance, after the formation of a PAEK backbone via the reaction of the chloro and fluoro groups, the iodo group can be used to graft side chains onto the polymer, leading to the development of materials with modified solubility, processability, or functional properties.

The benzophenone moiety itself is a well-established photoinitiator and photo-crosslinker. Upon exposure to ultraviolet (UV) light, the benzophenone carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus crosslinking the polymer network. This property can be utilized to create thermoset materials with enhanced dimensional stability and solvent resistance. Polymers incorporating this compound can be designed to be photo-crosslinkable, enabling applications in coatings, adhesives, and photolithography.

Furthermore, the combination of a benzophenone core with halogen substituents can be of interest in the field of organic electronics, such as in the design of host materials for Organic Light-Emitting Diodes (OLEDs). The benzophenone structure can provide good thermal stability and amorphous morphology, which are desirable properties for OLED materials. The halogen atoms can be used to tune the electronic properties of the molecule and to facilitate the synthesis of more complex molecular architectures through cross-coupling reactions.

The following interactive data table summarizes the key properties of the different carbon-halogen bonds, which are crucial for understanding the synthetic potential of this compound in polymer and materials chemistry.

| Property | C-F | C-Cl | C-I |

| Bond Dissociation Energy (kcal/mol) | ~116 | ~81 | ~51 |

| Bond Length (Å) | ~1.35 | ~1.77 | ~2.14 |

| Electronegativity of Halogen | 4.0 | 3.16 | 2.66 |

| Reactivity in Nucleophilic Aromatic Substitution (activated systems) | High | Moderate | Low |

| Reactivity in Cross-Coupling Reactions | Low | Moderate | High |

| Leaving Group Ability (general) | Poor | Good | Excellent |

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Environmentally Benign Synthetic Methodologies